![molecular formula C6H4ClF3N2O2 B2859044 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid CAS No. 1006446-52-1](/img/structure/B2859044.png)
2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid
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Description
“2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” (CAS# 1006446-52-1) is a useful research chemical . It has a molecular weight of 228.55 and a molecular formula of C6H4ClF3N2O2 .
Molecular Structure Analysis
The molecular structure of “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” includes a pyrazole ring with a trifluoromethyl group and a chlorine atom attached to it . The Canonical SMILES representation is C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid” include a molecular weight of 228.55 and a molecular formula of C6H4ClF3N2O2 . The Canonical SMILES representation is C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl .Scientific Research Applications
Synthesis and Characterization
Pyrazoline derivatives, including those structurally related to 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid, have been synthesized for various purposes. For instance, a series of 1,3,5-triaryl-2-pyrazolines exhibited fluorescent properties, useful for materials science research and the development of fluorescent markers or probes in biological and material sciences (A. Hasan, Asghar Abbas, & M. Akhtar, 2011). Such compounds are synthesized through reactions involving acetic acid, demonstrating the importance of acetic acid derivatives in facilitating these syntheses.
Corrosion Inhibition
Pyrazoline derivatives have shown promising results as corrosion inhibitors, which is crucial for industrial applications, particularly in protecting metals and alloys. A study demonstrated two pyrazoline derivatives' effectiveness in enhancing mild steel resistance in hydrochloric acid, showcasing their potential as corrosion inhibitors in industrial settings (H. Lgaz et al., 2020). This application is especially relevant for industries dealing with metal extraction and processing, where corrosion resistance is a key concern.
Hydrogen Bonding and Proton Transfer Studies
In the realm of chemical and physical chemistry, understanding hydrogen bonding and proton transfer mechanisms is pivotal. Pyrazoles and their derivatives, including those related to 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid, have been studied for their hydrogen bonding and proton transfer capabilities. Such studies provide insights into the behavior of these compounds under different conditions, contributing to the broader knowledge of chemical interactions and reactions (J. P. Castaneda et al., 2003).
Fluorescent Sensing
The development of fluorescent sensors for metal ions is another significant application. Pyrazoline derivatives have been utilized to create highly selective "turn on" fluorescent sensors for zinc ions, highlighting their utility in environmental monitoring and bioimaging applications. Such sensors enable the detection of specific ions at low concentrations, facilitating environmental monitoring and research in biochemistry (Zhong-Liang Gong et al., 2011).
properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIONIUIBRNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid | |
CAS RN |
1006446-52-1 |
Source
|
Record name | 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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